3'alpha-Isopravastatin
Overview
Description
3β-Hydroxy Pravastatin (Sodium Salt) is a water-soluble, competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. The compound is widely used to lower lipid levels and reduce the risk of cardiovascular events, including myocardial infarction and stroke .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3β-Hydroxy Pravastatin (Sodium Salt) is synthesized through a fermentation process. Initially, mevastatin is obtained, followed by the hydrolysis of the lactone group and biological hydroxylation with Streptomyces carbophilus to introduce the allylic 6-alcohol group .
Industrial Production Methods: The industrial production of 3β-Hydroxy Pravastatin (Sodium Salt) involves the use of alkali, acid, solvents, and ion exchange chromatography. The process typically starts with the lactone or methyl ester form of Pravastatin as the raw material .
Chemical Reactions Analysis
Types of Reactions: 3β-Hydroxy Pravastatin (Sodium Salt) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various metabolites of Pravastatin, such as the 3-alpha-isomer and a glutathione conjugate .
Scientific Research Applications
3β-Hydroxy Pravastatin (Sodium Salt) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Pravastatin in various samples.
Biology: Studied for its effects on cellular processes and pathways.
Medicine: Extensively used in clinical research to study its efficacy in lowering cholesterol levels and reducing cardiovascular risks.
Industry: Employed in the pharmaceutical industry for the production of cholesterol-lowering medications
Mechanism of Action
3β-Hydroxy Pravastatin (Sodium Salt) acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition leads to an increase in the expression of hepatic low-density lipoprotein receptors, which in turn decreases the plasma levels of low-density lipoprotein cholesterol. Additionally, it reduces very low-density lipoprotein and triglycerides while increasing high-density lipoprotein cholesterol .
Comparison with Similar Compounds
- Lovastatin
- Simvastatin
- Atorvastatin
- Rosuvastatin
Comparison: 3β-Hydroxy Pravastatin (Sodium Salt) is unique due to its greater hydrophilicity compared to other statins, which results from the hydroxyl group attached to its decalin ring. This property enhances its bioavailability and reduces the risk of adverse effects .
Properties
IUPAC Name |
(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28)/t13-,14+,16+,17+,18-,19+,20-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZIJHNJVQOXLO-YMUQFYNDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81131-74-0 | |
Record name | SQ 31906 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081131740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'.ALPHA.-ISOPRAVASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHW904Q14D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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